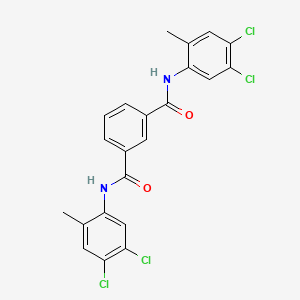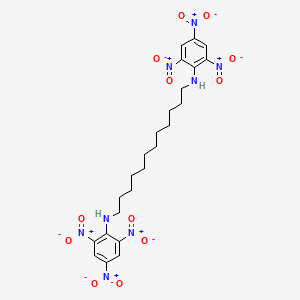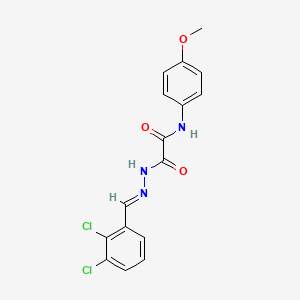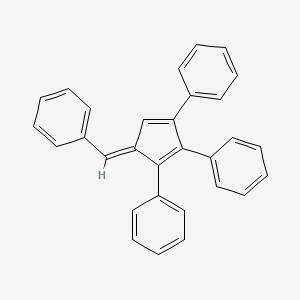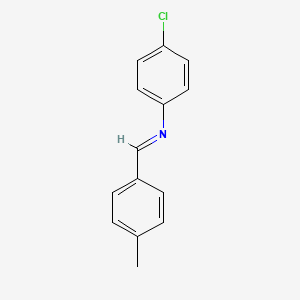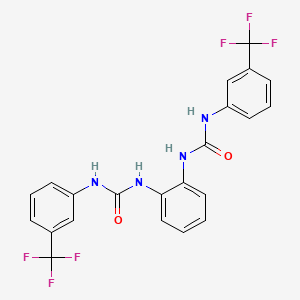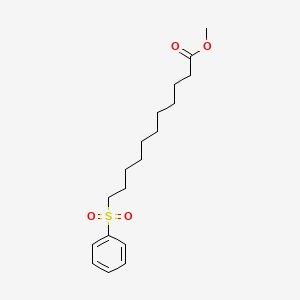
Methyl 11-(phenylsulfonyl)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-(phenylsulfonyl)undecanoate is an organic compound with the molecular formula C18H28O4S and a molecular weight of 340.485 g/mol It is a sulfone derivative, characterized by the presence of a phenylsulfonyl group attached to an undecanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(phenylsulfonyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like piperidine or magnesium sulfate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-(phenylsulfonyl)undecanoate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfides .
Applications De Recherche Scientifique
Methyl 11-(phenylsulfonyl)undecanoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Methyl 11-(phenylsulfonyl)undecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or disrupting microbial cell membranes . The phenylsulfonyl group is known to participate in covalent bonding with nucleophilic sites on target molecules, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 11-(phenylsulfonyl)undecanoate include other sulfone derivatives such as:
- This compound
- Phenylsulfonylacetophenone
- Vinyl sulfone derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long undecanoate chain and phenylsulfonyl group make it particularly suitable for applications requiring both hydrophobic and hydrophilic interactions .
Propriétés
Numéro CAS |
5455-42-5 |
|---|---|
Formule moléculaire |
C18H28O4S |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
methyl 11-(benzenesulfonyl)undecanoate |
InChI |
InChI=1S/C18H28O4S/c1-22-18(19)15-11-6-4-2-3-5-7-12-16-23(20,21)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 |
Clé InChI |
AIPGECMSPJNWOV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



